N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific protein kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, it prevents their activity, leading to the disruption of cellular processes such as proliferation and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled growth .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N6-[(2-chlorophenyl)methyl]-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C19H16ClFN6 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H16ClFN6/c1-27-18-15(11-23-27)17(24-14-8-6-13(21)7-9-14)25-19(26-18)22-10-12-4-2-3-5-16(12)20/h2-9,11H,10H2,1H3,(H2,22,24,25,26) |
InChI Key |
BYBNXSHPCPJJSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.